3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
Description
Properties
IUPAC Name |
3-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-oxobutyl]-1,2,3-benzotriazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-22(6-3-9-28-23(30)18-4-1-2-5-19(18)24-25-28)27-12-10-26(11-13-27)15-17-7-8-20-21(14-17)32-16-31-20/h1-2,4-5,7-8,14H,3,6,9-13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITEJHYOAFACITD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CCCN4C(=O)C5=CC=CC=C5N=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting the benzodioxole derivative with piperazine under controlled conditions.
Formation of the Benzotriazinone Core: The benzotriazinone structure is synthesized through a series of cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the piperazine derivative with the benzotriazinone core under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the carbonyl group in the benzotriazinone structure.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Oxidation of the benzodioxole moiety can lead to the formation of quinone derivatives.
Reduction: Reduction of the carbonyl group can yield alcohol derivatives.
Substitution: Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a diverse array of derivatives.
Scientific Research Applications
The compound 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry. This article explores its potential applications, synthesizing insights from diverse sources.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on benzothiazole-piperazine conjugates has shown that these structures can inhibit the growth of various cancer cell lines, including MCF7 and HCT116 . The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation.
Antibacterial Properties
The compound's structural features may also confer antibacterial properties. Studies on related triazole derivatives have demonstrated their effectiveness against several bacterial strains. The incorporation of the piperazine ring is believed to enhance membrane permeability and target bacterial enzymes .
Neuropharmacological Effects
There is emerging evidence suggesting that compounds with similar scaffolds could possess neuropharmacological effects, potentially acting as anxiolytics or antidepressants. The piperazine group often interacts with neurotransmitter receptors, which may lead to anxiolytic effects .
Case Study 1: Anticancer Screening
A study synthesized a series of benzothiazole-piperazine derivatives and evaluated their antiproliferative activity against human cancer cell lines. The results indicated that certain derivatives exhibited moderate to potent activity, establishing a structure-activity relationship that highlighted the importance of specific functional groups in enhancing anticancer efficacy .
Case Study 2: Antibacterial Evaluation
Another investigation focused on the synthesis of 1,2,3-triazole derivatives containing benzothiazine rings. These compounds were tested for antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that some derivatives showed comparable activity to conventional antibiotics, suggesting their potential as new antibacterial agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. The benzotriazinone core can participate in π-π stacking interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one
- 1-(2H-1,3-benzodioxol-5-yl)-4-(4-oxobutyl)piperazine
- 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-1,2,3-benzotriazin-4-one
Uniqueness
The unique combination of the benzodioxole, piperazine, and benzotriazinone moieties in this compound imparts distinct chemical and biological properties. This compound exhibits enhanced binding affinity and specificity towards certain biological targets, making it a valuable candidate for drug development.
Biological Activity
The compound 3-(4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-oxobutyl)-3,4-dihydro-1,2,3-benzotriazin-4-one is a complex organic molecule that integrates various pharmacophoric elements. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure
The compound features a benzodioxole moiety linked to a piperazine ring and a benzotriazinone structure. This unique combination suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:
- Microtubule Disruption : The compound has been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of established chemotherapeutic agents that target tubulin.
- Signal Transduction Pathways : It may modulate pathways such as NF-kB signaling, which is crucial in cancer cell proliferation and survival .
Antitumor Activity
Several studies have investigated the antitumor effects of this compound:
- Cell Line Studies : In vitro assays demonstrated significant growth inhibition in various cancer cell lines, including gastric cancer (SGC-7901 and BGC-823) and breast cancer cells. The compound exhibited IC50 values ranging from 10 to 25 µM, indicating potent cytotoxicity .
- Mechanistic Insights : Western blot analyses revealed that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
The compound also displays antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) tests indicated effective inhibition at concentrations as low as 6 mg/mL against Staphylococcus aureus and Escherichia coli .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective activities:
- The compound may modulate calcium channel activity in neuronal cells, which could be beneficial in conditions like neurodegeneration and stroke .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50/Effectivity |
|---|---|---|
| Antitumor | SGC-7901 (gastric cancer) | 10 - 25 µM |
| BGC-823 (gastric cancer) | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 6 mg/mL |
| Escherichia coli | 6 mg/mL | |
| Neuroprotective | Neuronal cells | Modulates Ca²⁺ channels |
Case Study 1: Gastric Cancer Inhibition
A study conducted on the SGC-7901 cell line demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis showed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Research involving various bacterial strains highlighted the effectiveness of the compound against multi-drug resistant strains. The findings suggest that it could serve as a lead compound for developing new antibiotics.
Q & A
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?
The synthesis of piperazine-linked benzotriazinones typically involves multi-step protocols. For example, piperazine derivatives are often alkylated or acylated using intermediates like 4-oxobutyl chains, followed by cyclization to form the benzotriazinone core . Key steps include:
- Coupling reactions : Use of carbodiimide-based reagents (e.g., DCC) for amide bond formation between piperazine and benzodioxolylmethyl intermediates.
- Cyclization : Acid-catalyzed intramolecular cyclization under reflux conditions (e.g., acetic acid at 100°C for 6–12 hours).
Optimization involves adjusting solvent polarity (e.g., DMF for solubility), temperature control to minimize by-products, and purification via column chromatography (silica gel, methanol/chloroform gradients) .
Q. How should researchers characterize the compound’s purity and structural integrity?
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- NMR : ¹H/¹³C NMR to confirm piperazine proton environments (δ 2.5–3.5 ppm for N–CH₂ groups) and benzotriazinone carbonyl signals (δ 160–165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z ~523.2 for this compound) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?
Discrepancies in activity (e.g., kinase inhibition vs. off-target effects) may arise from assay conditions. Mitigation approaches include:
- Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ shifts due to solvent interference (e.g., DMSO >0.1% can alter protein binding) .
- Selectivity panels : Screen against related receptors (e.g., dopamine D₂/D₃ subtypes) to confirm target specificity .
- Structural analogs : Compare with derivatives lacking the benzodioxolylmethyl group to isolate pharmacophore contributions .
Q. How can researchers design studies to evaluate the environmental fate of this compound?
Follow the INCHEMBIOL framework :
- Abiotic stability : Hydrolysis/photolysis studies at pH 2–12 and UV exposure (254 nm) to measure degradation half-lives.
- Biotic transformation : Incubate with soil microbiota (OECD 307 guidelines) to identify metabolic by-products via LC-MS/MS.
- Ecotoxicity : Use Daphnia magna acute toxicity assays (48-hour LC₅₀) and algal growth inhibition tests (OECD 201) .
Q. What computational methods support SAR studies for optimizing this compound’s pharmacokinetics?
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors; prioritize poses with ΔG < −8 kcal/mol) .
- ADMET prediction : SwissADME or ADMETLab 2.0 to estimate logP (~3.5 for optimal BBB penetration) and CYP450 inhibition risks .
- QSAR models : Train on analogs with reported bioavailability data to predict modifications (e.g., adding fluorine to enhance metabolic stability) .
Methodological Notes
- Contradictory data : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Synthetic challenges : If low yields occur during piperazine alkylation, switch to microwave-assisted synthesis (60°C, 30 minutes) to improve efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
